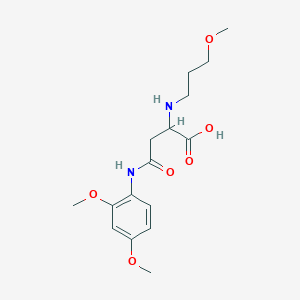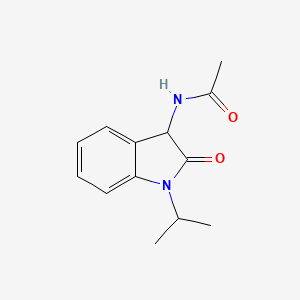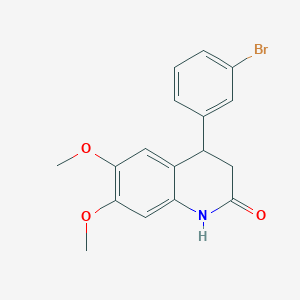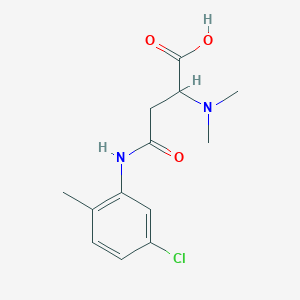
N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine
Overview
Description
N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. DMAPA belongs to the class of asparagine derivatives, and its unique structure has led to promising results in various studies.
Mechanism of Action
The mechanism of action of N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and prevent angiogenesis. N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine in lab experiments is its specificity. N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine has been shown to selectively inhibit specific enzymes and signaling pathways, which can be useful in studying their role in various biological processes. However, one limitation of using N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine is its potential toxicity. N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine. One area of interest is the development of N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine. Additionally, further studies are needed to determine the optimal conditions for the synthesis of N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine and to evaluate its potential toxicity in vivo.
Scientific Research Applications
N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine has also been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6/c1-22-8-4-7-17-13(16(20)21)10-15(19)18-12-6-5-11(23-2)9-14(12)24-3/h5-6,9,13,17H,4,7-8,10H2,1-3H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSVTBOALDOMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-methyl-2-[({4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4130957.png)
![2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-propylbenzamide](/img/structure/B4130958.png)
![ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4130959.png)
![2-[(1-methyl-1H-pyrrol-2-yl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4130964.png)


![2,2'-[[6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diyl]bis(thio)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B4131001.png)
![2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4131002.png)
![methyl 2-{[3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4131010.png)
![ethyl 4-[3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4131024.png)

![2-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)pyrrolidin-2-yl]pyridine](/img/structure/B4131042.png)

![6-[(2-hydroxyethyl)thio]-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4131050.png)